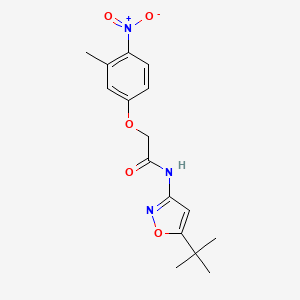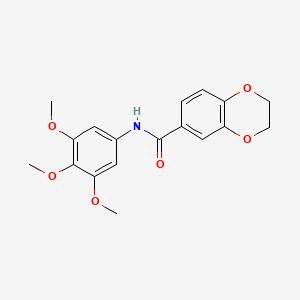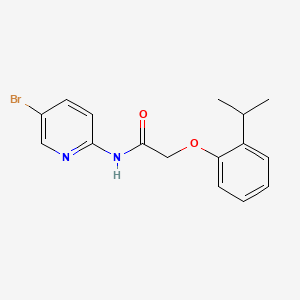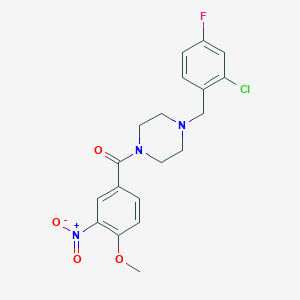
N-(5-tert-butyl-3-isoxazolyl)-2-(3-methyl-4-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(3-methyl-4-nitrophenoxy)acetamide, commonly known as TBNPA, is a synthetic compound that belongs to the family of isoxazole derivatives. TBNPA is widely used in various industries, including agriculture, electronics, and pharmaceuticals, due to its unique properties.
Mécanisme D'action
The mechanism of action of TBNPA is not fully understood. However, it is believed that TBNPA exerts its effects by inhibiting the activity of certain enzymes or receptors in the target cells. For example, TBNPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, TBNPA can reduce the production of inflammatory cytokines and alleviate pain.
Biochemical and Physiological Effects:
TBNPA has been shown to have various biochemical and physiological effects in different systems. In animal studies, TBNPA has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the target tissues. TBNPA has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In addition, TBNPA has been shown to reduce the growth of various fungi, including Fusarium oxysporum, by inhibiting the activity of certain enzymes involved in the fungal cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
TBNPA has several advantages for lab experiments. First, TBNPA is stable under normal laboratory conditions, which makes it easy to handle and store. Second, TBNPA is relatively inexpensive and readily available, which makes it an attractive choice for research studies. However, TBNPA also has some limitations. For example, TBNPA has low solubility in water, which can make it difficult to dissolve in certain experimental systems. In addition, TBNPA has some toxicity concerns, which require careful handling and disposal.
Orientations Futures
There are several future directions for further research on TBNPA. First, more studies are needed to elucidate the mechanism of action of TBNPA in different systems. Second, more studies are needed to investigate the potential therapeutic applications of TBNPA in various diseases, such as inflammatory disorders and pain. Third, more studies are needed to optimize the synthesis method of TBNPA and improve its yield. Fourth, more studies are needed to investigate the environmental impact of TBNPA and its potential toxicity to non-target organisms. Finally, more studies are needed to investigate the potential synergistic effects of TBNPA with other compounds, such as other fungicides or anti-inflammatory agents.
Applications De Recherche Scientifique
TBNPA has been extensively studied for its potential applications in various scientific fields. In the agricultural industry, TBNPA is used as a fungicide to protect crops from fungal diseases. TBNPA has been shown to inhibit the growth of various fungi, including Fusarium oxysporum, which is a common pathogen in many crops. In the electronics industry, TBNPA is used as a flame retardant to improve the safety of electronic devices. TBNPA has been shown to be effective in reducing the flammability of various materials, including plastics and textiles. In the pharmaceutical industry, TBNPA is being investigated for its potential as an anti-inflammatory and analgesic agent. TBNPA has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-methyl-4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-10-7-11(5-6-12(10)19(21)22)23-9-15(20)17-14-8-13(24-18-14)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSVXHHQYGUOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid](/img/structure/B4183592.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4183597.png)

![4-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4183618.png)
![5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4183626.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B4183631.png)
![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)
![1-(4-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4183639.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide](/img/structure/B4183645.png)


![1-[(4-ethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183673.png)
